4-(1-Adamantyl)-2-methylsulfonylpyridine

Description

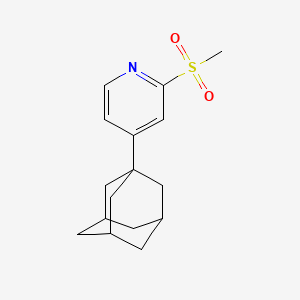

4-(1-Adamantyl)-2-methylsulfonylpyridine is a heterocyclic compound featuring a pyridine core substituted with a 1-adamantyl group at the 4-position and a methylsulfonyl moiety at the 2-position. The adamantyl group, known for its lipophilic and bulky nature, enhances metabolic stability and membrane permeability, making it a common pharmacophore in medicinal chemistry .

Properties

Molecular Formula |

C16H21NO2S |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

4-(1-adamantyl)-2-methylsulfonylpyridine |

InChI |

InChI=1S/C16H21NO2S/c1-20(18,19)15-7-14(2-3-17-15)16-8-11-4-12(9-16)6-13(5-11)10-16/h2-3,7,11-13H,4-6,8-10H2,1H3 |

InChI Key |

NFKFSGKTKGWPSI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)C23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE typically involves the introduction of the adamantyl group to the pyridine ring, followed by the addition of the methylsulfonyl group. One common method involves the reaction of 4-bromopyridine with 1-adamantylmagnesium bromide to form 4-(1-adamantyl)pyridine. This intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE can undergo various types of chemical reactions, including:

Oxidation: The adamantyl group can be oxidized under specific conditions.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE involves its interaction with specific molecular targets. The adamantyl group provides a rigid, bulky structure that can enhance binding affinity to certain receptors or enzymes. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This compound can modulate various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Adamantyl-Containing Triazole Derivatives ()

Compounds such as 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and Candida albicans. Anti-inflammatory activity was also observed in rat models, with compounds like 7d and 8c showing dose-dependent efficacy . The methylsulfonyl group could enhance solubility compared to thiol-containing analogs, influencing pharmacokinetics.

Retinoid AHPN ()

The retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN) demonstrates p53-independent apoptosis in breast cancer cells, bypassing traditional retinoid receptor (RAR/RXR) pathways . This highlights the adamantyl group’s role in enabling novel mechanisms of action.

Physicochemical Properties

Key data from pyridine derivatives () and adamantyl-containing compounds ():

*Inferred based on structural analogs.

- The methylsulfonyl group likely increases polarity compared to halogenated pyridines (), improving aqueous solubility.

- Adamantyl’s bulk may reduce crystallization energy, leading to lower melting points than halogenated analogs .

Mechanistic Insights

- Antimicrobial Activity : Adamantyl derivatives may disrupt microbial membranes or inhibit enzymes like dihydrofolate reductase . The methylsulfonyl group could enhance binding to catalytic sites via hydrogen bonding.

- Anticancer Potential: Analogous to AHPN, the adamantyl group in this compound might activate p53-independent apoptosis pathways, such as upregulating pro-apoptotic bax or downregulating bcl-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.